T-2 triol
Overview
Description
Synthesis Analysis
The synthesis of T-2 Triol and related compounds has been approached through biosynthetic production with cultures of F. sporotrichioides, yielding T-2 toxin in gram quantities. T-2 Triol, not generated biosynthetically, is produced through alkaline hydrolysis of T-2 toxin. This method has facilitated large-scale production, providing a foundation for further studies on its properties and applications in analytical methods (Beyer, Ferse, & Humpf, 2009).
Molecular Structure Analysis
Research on the molecular structure of T-2 Triol and its analogs often involves the characterization of these compounds through various spectroscopic techniques. Understanding the molecular structure is crucial for the development of analytical methods and for the study of the toxin's interaction with biological systems. For instance, the characterization of deepoxy metabolites of trichothecene mycotoxins, which includes T-2 Triol, has been achieved through capillary gas chromatography and mass spectrometry, shedding light on their reduced toxicity compared to their epoxy analogs (Swanson, Rood, Behrens, & Sanders, 1987).
Chemical Reactions and Properties
The chemical properties of T-2 Triol, including its reactivity and interaction with other compounds, are integral for the synthesis of derivatives and for understanding its stability under various conditions. The conversion of T-2 toxin into T-2 Triol through alkaline hydrolysis represents a significant chemical reaction, enabling the study of its properties and the development of detection methods for this mycotoxin in food samples.
Physical Properties Analysis
The study of the physical properties of T-2 Triol, such as solubility, stability, and phase behavior, is essential for its analysis and application in various fields. These properties influence the methods used for its detection, quantification, and the assessment of its presence in food products and environmental samples.
Chemical Properties Analysis
Investigating the chemical properties of T-2 Triol, including its functional groups, reactivity, and degradation pathways, is crucial for understanding its toxicological effects and for the development of strategies to mitigate its impact on food safety and public health.
For more in-depth information on T-2 Triol, including its synthesis, molecular structure, and properties, the following references provide valuable insights:
- (Beyer, Ferse, & Humpf, 2009) - Discusses the large-scale production and synthesis of T-2 Triol and related compounds.
- (Swanson, Rood, Behrens, & Sanders, 1987) - Provides information on the preparation and characterization of deepoxy metabolites of T-2 Triol and related compounds.
Scientific Research Applications
Precursor for Synthesis of Isotope-Labeled Toxins : T-2 triol is used as a precursor for synthesizing isotope-labeled T-2 and HT-2 toxins. These isotopes are crucial for analyzing and studying the stability and toxicity of these toxins (Beyer, Ferse, & Humpf, 2009).
Studying Trichothecene Ring Systems : It serves a role in researching trichothecene ring systems and their spectral parameters, which is vital in the field of organic chemistry (Mesilaakso & Rahkamaa, 1992).
Chemical Interconversion Studies : The compound is used in chemical research to study the interconversion of T-2 and HT-2 toxins, which is significant in understanding the chemical behavior of these toxins (Wei, Strong, Smalley, & Schnoes, 1971).
Effects on Cellular Stress : T-2 triol increases GPx activity in HepG2 cells, indicating its role in relieving damage associated with oxidative stress induced by T-2 and its metabolites (Taroncher, Halbig, Rodríguez-Carrasco, & Ruiz, 2022).
Metabolite Analysis : As a metabolite of T-2 toxin, T-2 triol is used for structural analysis of its metabolites, contributing to the understanding of metabolic pathways in organisms (Yoshizawa, Sakamoto, & Kuwamura, 1985).
Biotransformation Studies : T-2 triol is a novel metabolite of T-2 toxin, which is transformed by Curtobacterium sp. strain 114 into HT-2 toxin and other trichothecenes, demonstrating its role in biotransformation processes (Ueno et al., 1983).
Study of Deepoxy Metabolites : Deepoxy metabolites of T-2 toxin, such as deepoxy T-2 triol, are less toxic than their epoxy analogs and can be used in various research applications, especially in the field of toxicology (Swanson, Rood, Behrens, & Sanders, 1987).
Safety And Hazards
properties
IUPAC Name |
[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAUKBBLCGQHIP-CAVDVMKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
T2 Toxin Triol | |
CAS RN |
34114-98-2, 97373-21-2 | |
Record name | T-2 triol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034114982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichothec-9-ene-3-α,4-β,8-α,15-tetrol, 12,13-epoxy-, 8-isovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.